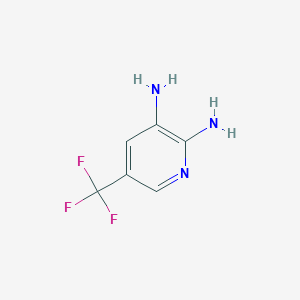

5-(三氟甲基)吡啶-2,3-二胺

概述

描述

5-(Trifluoromethyl)pyridine-2,3-diamine is a chemical compound with the CAS Number: 107867-51-6 . It has a molecular weight of 177.13 . The compound is a light-yellow to yellow powder or crystals .

Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)pyridine-2,3-diamine and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis

The IUPAC name for this compound is 5-(trifluoromethyl)-2,3-pyridinediamine . The InChI code is 1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12) .Physical And Chemical Properties Analysis

5-(Trifluoromethyl)pyridine-2,3-diamine is a light-yellow to yellow powder or crystals .科学研究应用

Synthesis of Chelating Units

The compound is used in the synthesis of chelating units via Pd-Catalyzed Amination . The process involves a one-step synthesis of trifluoromethyl-substituted di(pyridin-2-yl)amine-based ligands . These ligands are of interest for the synthesis of metal complexes and supramolecular structures for various applications .

Production of Crop-Protection Products

2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, is used in the production of several crop-protection products . It is obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .

Synthesis of BACE Inhibitors

5-(Trifluoromethyl)pyridine-2-carboxylic acid, a related compound, is used in the synthesis of β-secretase (BACE) inhibitors . BACE inhibitors are a class of drugs that are used in the treatment of Alzheimer’s disease .

Supramolecular Chemistry

Bis(pyridin-2-yl)amine (dpa) and its derivatives, which can be synthesized from 5-(Trifluoromethyl)pyridine-2,3-diamine, are widely applied in supramolecular chemistry . They are flexible bidentate N,N-ligands .

Catalysis

These compounds are also used in catalysis . The presence of the trifluoromethyl group can influence the electronic properties, solubility, conformations, and lipophilicity of the compound, making it useful in various catalytic processes .

Ion Sensing

Bis(pyridin-2-yl)amine-based ligands demonstrate properties that make them useful in ion sensing . This is another significant application of 5-(Trifluoromethyl)pyridine-2,3-diamine .

安全和危害

未来方向

The future directions of 5-(Trifluoromethyl)pyridine-2,3-diamine and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

作用机制

Target of Action

It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for their superior pest control properties when compared to traditional phenyl-containing insecticides .

Mode of Action

The presence of fluorine and pyridine structure in trifluoromethylpyridines (tfmp) derivatives, including this compound, is known to result in superior pest control properties . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Biochemical Pathways

It is known that tfmp derivatives are used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

It is known that tfmp derivatives, including this compound, have superior pest control properties .

属性

IUPAC Name |

5-(trifluoromethyl)pyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSZENVDZWTPPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436769 | |

| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)pyridine-2,3-diamine | |

CAS RN |

107867-51-6 | |

| Record name | 5-(trifluoromethyl)pyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)